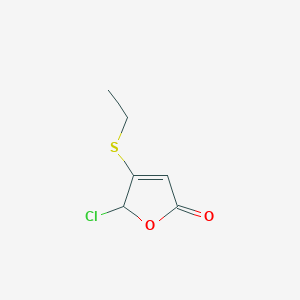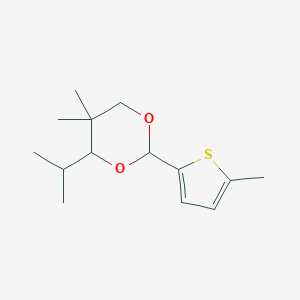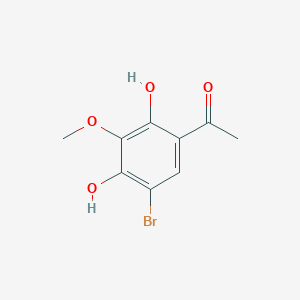
1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in methylene chloride at room temperature. This reaction can yield the desired compound in quantitative amounts . Another method involves the use of acetic acid or acetic anhydride as solvents, which can result in yields of 60% and 48%, respectively .
Chemical Reactions Analysis
1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative.
Scientific Research Applications
1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl groups allows the compound to participate in various biochemical reactions. It can act as an electrophile in substitution reactions and as a nucleophile in other types of reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the hydroxyl and methoxy groups.
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: This compound has a different substitution pattern on the phenyl ring.
5-Bromo-2,4-dihydroxybenzoic acid: This compound lacks the ethanone group and has a carboxylic acid group instead.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62615-25-2 |
|---|---|
Molecular Formula |
C9H9BrO4 |
Molecular Weight |
261.07 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dihydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO4/c1-4(11)5-3-6(10)8(13)9(14-2)7(5)12/h3,12-13H,1-2H3 |
InChI Key |
IZNIDPHHUKUTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


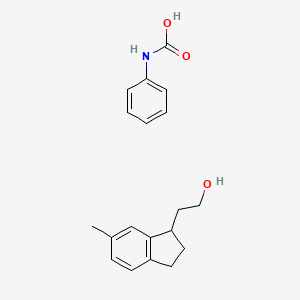
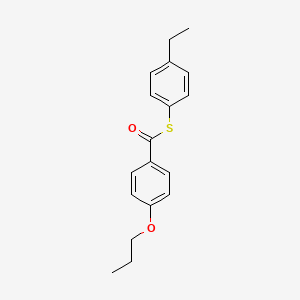
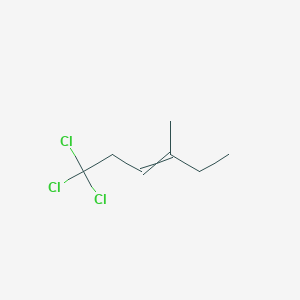
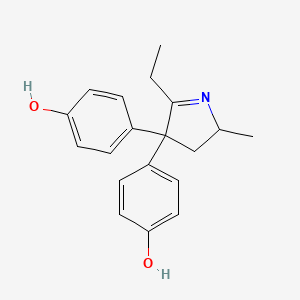
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
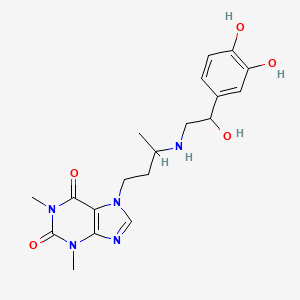
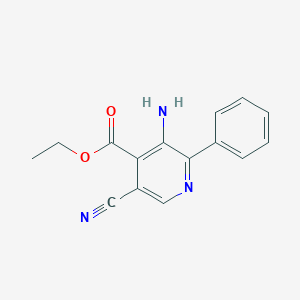
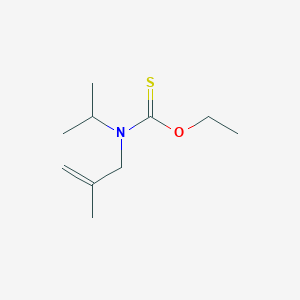
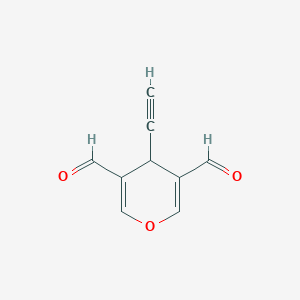
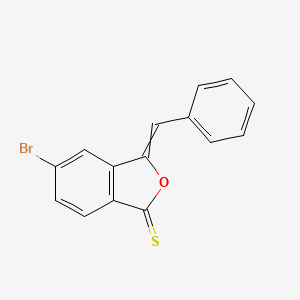
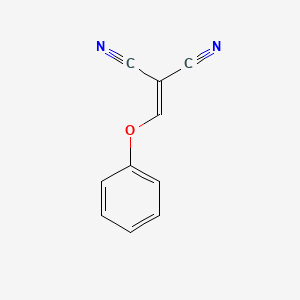
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
